2-Chloro-5-iodo-4-methylphenol
Description
2-Chloro-5-iodo-4-methylphenol (C₇H₆ClIO) is a halogenated phenolic compound characterized by a phenol core substituted with chlorine (Cl), iodine (I), and a methyl (CH₃) group. Its IUPAC name reflects the substituent positions: chlorine at position 2, iodine at position 5, and methyl at position 4, relative to the hydroxyl (-OH) group on the aromatic ring (SMILES: CC1=CC(=C(C=C1Cl)O)I) . The compound’s molecular weight is 256.48 g/mol, with iodine contributing significantly to its polarizability and steric bulk. This structural complexity influences its physicochemical properties, such as solubility, acidity, and reactivity, making it a compound of interest in pharmaceutical intermediates and materials science.
Properties
CAS No. |
1246647-62-0 |
|---|---|
Molecular Formula |
C7H6ClIO |
Molecular Weight |
268.48 g/mol |
IUPAC Name |
2-chloro-5-iodo-4-methylphenol |
InChI |
InChI=1S/C7H6ClIO/c1-4-2-5(8)7(10)3-6(4)9/h2-3,10H,1H3 |
InChI Key |
GEVKVRLYQLACAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1I)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-iodo-4-methylphenol can be achieved through a multi-step process. One common method involves the iodination of 2-chloro-4-methylphenol. This can be done by reacting 2-chloro-4-methylphenol with iodine in the presence of an oxidizing agent such as sodium hypochlorite in an aqueous alcohol solvent .
Industrial Production Methods
Industrial production methods for 2-Chloro-5-iodo-4-methylphenol are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-iodo-4-methylphenol can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine or iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products Formed
Substitution: Various substituted phenols depending on the nucleophile used.
Oxidation: Quinones or other oxidized phenolic compounds.
Scientific Research Applications
2-Chloro-5-iodo-4-methylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-iodo-4-methylphenol depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its mechanism would involve interactions with molecular targets such as enzymes or receptors, leading to specific biological effects. The exact pathways and targets would vary based on the context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Phenolic Derivatives with Halogen and Alkyl Substituents
(a) 4-Chloro-2-methylphenol (4-Chloro-o-cresol)
- Structure : Chlorine at position 4, methyl at position 2, hydroxyl at position 1 (C₇H₇ClO).
- Key Differences: Lacks iodine, reducing molecular weight (142.58 g/mol) and polarizability. The methyl group’s electron-donating effect increases the phenol’s acidity slightly compared to unsubstituted phenol.
- Applications : Used in water analysis as a chlorinated cresol derivative .
(b) 2-Chloro-5-methoxyphenol
- Structure : Chlorine at position 2, methoxy (-OCH₃) at position 5 (C₇H₇ClO₂).
- Key Differences: Methoxy group is strongly electron-donating, decreasing acidity (pKa ~8–9) compared to 2-Chloro-5-iodo-4-methylphenol (expected pKa ~7–8 due to electron-withdrawing iodine).
- Applications : Intermediate in organic synthesis and dye production .
(c) 5-Chloro-2-hydroxyaniline (2-Amino-4-chlorophenol)
- Structure: Chlorine at position 4, hydroxyl at position 2, amino (-NH₂) at position 1 (C₆H₆ClNO).
- Key Differences: Amino group increases basicity (pKa ~4–5 for NH₂ vs. ~10 for phenol -OH). Reactivity diverges due to NH₂ participation in conjugation and redox reactions.
Halogenated Aromatic Ketones
(a) (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone
- Structure: Benzophenone derivative with Cl and I on one ring, fluorine (F) on the other (C₁₃H₇ClFIO).
- Key Differences: Ketone functional group (C=O) replaces phenol -OH, eliminating acidity. Fluorine’s electronegativity enhances stability but reduces nucleophilicity.
- Handling : Requires precautions under GHS guidelines due to halogenated aromatic structure .
Iodinated Aniline Derivatives
4-Chloro-2-iodo-5-methylaniline
- Structure: Chlorine at position 4, iodine at position 2, methyl at position 5, and amino at position 1 (C₇H₇ClIN).
- Key Differences: Amino group enables participation in diazotization and coupling reactions, unlike the phenolic -OH in the target compound.
- Applications : High-purity intermediate in pharmaceutical synthesis .
Structural and Functional Group Analysis
Table 1: Comparative Properties of Selected Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Substituent Effects |
|---|---|---|---|---|
| 2-Chloro-5-iodo-4-methylphenol | C₇H₆ClIO | 256.48 | Phenol (-OH) | I: High polarizability; Cl: Electron-withdrawing; CH₃: Steric hindrance |
| 4-Chloro-2-methylphenol | C₇H₇ClO | 142.58 | Phenol (-OH) | Cl: Moderate electron withdrawal; CH₃: Electron donation |
| 2-Chloro-5-methoxyphenol | C₇H₇ClO₂ | 158.58 | Phenol (-OH), Methoxy | -OCH₃: Strong electron donation |
| 5-Chloro-2-hydroxyaniline | C₆H₆ClNO | 143.57 | Phenol (-OH), Amine | -NH₂: Electron donation and basicity |
| (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone | C₁₃H₇ClFIO | 352.45 | Ketone (C=O) | F: High electronegativity; I: Steric bulk |
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